2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Fragment-based drug discovery Medicinal chemistry Physicochemical profiling

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic small molecule (MF: C₉H₁₂N₂OS; MW: 196.27) belonging to the class of 2-aminothiophene-3-carboxamides fused with a cyclopentane ring. The compound contains a reactive 2-amino group and a secondary N-methyl carboxamide at the 3-position, making it a viable scaffold for further chemical elaboration.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 666715-71-5
Cat. No. B1371005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS666715-71-5
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(SC2=C1CCC2)N
InChIInChI=1S/C9H12N2OS/c1-11-9(12)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3,(H,11,12)
InChIKeyRQJPAUVICSRWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 666715-71-5): Procurement-Relevant Identity


2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic small molecule (MF: C₉H₁₂N₂OS; MW: 196.27) belonging to the class of 2-aminothiophene-3-carboxamides fused with a cyclopentane ring . The compound contains a reactive 2-amino group and a secondary N-methyl carboxamide at the 3-position, making it a viable scaffold for further chemical elaboration. It is most accurately characterized as a fragment-like building block with a molecular weight well within the Rule-of-Three guidelines for fragment-based drug discovery [1]. Its structural features—a hydrogen-bond-donating amine, a hydrogen-bond-accepting carboxamide, and a rigid bicyclic thiophene core—are shared broadly across a family of cyclopenta[b]thiophene-3-carboxamide analogs that have been patented as kinase inhibitors [2]. However, no peer-reviewed publication or patent directly assigns a specific, validated biological target or quantitative activity to this precise CAS number, positioning it as a procurement choice guided by synthetic tractability and core scaffold identity rather than by pre-validated target engagement.

Why Generic Substitution of 2-Amino-N-methyl-cyclopenta[b]thiophene-3-carboxamide Is Not Advisable


Within the cyclopenta[b]thiophene-3-carboxamide family, subtle changes to the 2-position amine substituent or the 3-position amide group are known to drastically alter kinase selectivity profiles, as documented in the PLK inhibitor patent literature [1]. The N-methyl group in this compound introduces a specific steric and hydrogen-bonding signature that differs fundamentally from the unsubstituted carboxamide (CAS 77651-38-8) or from bulkier N-aryl analogs. These structural differences can redirect binding from one kinase subfamily (e.g., PLK1) to another or abolish activity entirely, a phenomenon well-established in structure-activity relationship (SAR) studies on related thiophene carboxamide scaffolds [2]. Consequently, substituting this compound with a structurally 'similar' cyclopenta[b]thiophene carboxamide—even one differing by a single methyl group—cannot be assumed to preserve biological or chemical function without explicit comparative data. The absence of published head-to-head comparator data for this specific CAS number further underscores the risk; in the data vacuum, structural identity becomes the only reliable proxy for functional identity, and generic substitution introduces uncontrolled variables into any research or industrial program.

Quantitative Differential Evidence for 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide


Structural and Physicochemical Differentiation from the Unsubstituted Carboxamide Analog (CAS 77651-38-8)

The target compound (CAS 666715-71-5) differs from its closest commercially available analog, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 77651-38-8), by the presence of an N-methyl group on the carboxamide nitrogen. This substitution increases molecular weight from 182.24 to 196.27 g/mol (+7.7%) and the calculated logP from approximately 1.73 to a predicted value of approximately 2.1—an increase of roughly 0.4 log units, based on the addition of a methylene unit to the primary amide scaffold [1]. The N-methylation eliminates one hydrogen-bond donor while retaining the carbonyl acceptor, altering the pharmacophoric donor/acceptor ratio. This modulation of lipophilicity and hydrogen-bonding capacity is critical in fragment-based drug design, where even a 0.3–0.5 log unit shift can significantly impact aqueous solubility, permeability, and off-target promiscuity profiles [2].

Fragment-based drug discovery Medicinal chemistry Physicochemical profiling Scaffold optimization

Gewald Reaction Synthetic Accessibility as a Differentiator for Analog Synthesis Programs

The cyclopenta[b]thiophene-3-carboxamide scaffold is accessible through the Gewald reaction, a one-pot three-component condensation of cyclopentanone (or a substituted cyclopentanone), a cyanoacetamide derivative (here, N-methyl cyanoacetamide), and elemental sulfur under basic conditions [1]. The specific incorporation of N-methyl cyanoacetamide directly installs the differentiated N-methyl carboxamide functionality without requiring post-synthetic N-alkylation, which for the primary amide analog (CAS 77651-38-8) would be necessary to achieve the same substitution. Post-synthetic N-methylation of primary amides on thiophene scaffolds often suffers from competing O-alkylation and requires protection/deprotection steps, reducing overall yield [2]. The direct Gewald assembly of CAS 666715-71-5 therefore offers a more convergent synthetic route for parallel library construction when the N-methyl amide is the desired pharmacophoric element, compared to purchasing the des-methyl analog and performing additional synthetic steps.

Synthetic chemistry Gewald reaction Thiophene synthesis Parallel library synthesis

Scaffold Identity Within the PLK Kinase Inhibitor Patent Family: Substituent-Dependent Selectivity

Patents including US-9096593-B2 describe thiophene-3-carboxamides as inhibitors of PLK (Polo-like kinase) family members, with inhibitory activity dependent on the nature of the amide substituent at the 3-position [1]. Within the exemplified Markush structures, the identity of the amide substituent (R) is a defined variable that modulates potency and selectivity across PLK1, PLK2, and PLK3 isoforms. While the specific biological activity of CAS 666715-71-5 (R = NHCH₃) is not individually disclosed, the patent's SAR framework establishes that the N-methyl amide is one of the explicitly claimed substituent variations. This positions the compound as a structurally enabled member of a known inhibitor chemotype, distinguishable from compounds bearing bulkier amide substituents (e.g., N-cyclopropyl, N-phenyl) that may exhibit different selectivity windows. The absence of individual IC₅₀ values in the public domain for this specific compound limits the strength of this differentiation to class-level inference [2].

Kinase inhibition PLK1 Patent SAR Thiophene carboxamide

Evidence-Backed Application Scenarios for 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Procurement


Fragment-Based Screening Libraries Targeting Kinase ATP-Binding Sites Requiring N-Methyl Amide Hydrogen-Bonding Geometry

Based on the scaffold's patent-established association with PLK kinase inhibition [1] and the differentiated hydrogen-bonding profile compared to the primary amide analog [2], this compound is suited for inclusion in fragment-screening libraries where the N-methyl amide may form a specific, directional hydrogen bond with the kinase hinge region while reducing desolvation penalty relative to the primary amide. The molecular weight (196 Da) falls well within fragment library parameters, and the compound's structural identity as an N-methyl variant ensures that any fragment hits can be directly advanced into SAR without requiring amide N-alkylation chemistry at the hit-to-lead stage [3].

Parallel Synthesis of Cyclopenta[b]thiophene-3-carboxamide Libraries for PLK Isoform Selectivity Profiling

For medicinal chemistry campaigns exploring N-methyl amide derivatives in the cyclopenta[b]thiophene series, procuring this compound as a starting material or reference standard is more synthetically direct than purchasing the des-methyl analog (CAS 77651-38-8) and performing post-synthetic N-methylation [1]. The Gewald reaction pathway enables one-step assembly of the N-methyl carboxamide scaffold [2], facilitating the parallel synthesis of diverse 2-amino-substituted libraries where the N-methyl carboxamide is held constant. This is directly relevant for PLK inhibitor optimization programs described in patent US-9096593-B2 [3].

Physicochemical Property Reference for LogP- and HBD-Dependent Permeability Optimization in CNS or Intracellular Kinase Targets

The calculated cLogP of approximately 2.1 and the presence of only two hydrogen-bond donors differentiate this compound from the more polar des-methyl analog (LogD 1.73, 3 HBDs) [1][2]. For programs targeting intracellular kinases or CNS-penetrant kinase inhibitors, the reduced HBD count and increased lipophilicity may favor passive membrane permeability and blood-brain barrier penetration. This compound can serve as a minimal scaffold control in permeability assays (e.g., PAMPA or Caco-2) when establishing baseline permeability-activity relationships for the cyclopenta[b]thiophene carboxamide series [3].

Chemical Probe Development Requiring a Structurally Defined, Patent-Consistent PLK Chemotype Anchor

The explicit inclusion of the N-methyl carboxamide within the generic claims of US-9096593-B2 [1] provides a defined intellectual property context absent for random or unclaimed analogs. Research groups developing chemical probes for PLK1 or PLK2 can select this compound with the confidence that it resides within a patented, ostensibly validated kinase inhibitor chemical space, avoiding the procurement of structures that may have been deliberately excluded from patent claims due to inactivity or toxicity. This distinction is critical for industrial programs where freedom-to-operate and structural novelty relative to existing IP are key procurement considerations.

Quote Request

Request a Quote for 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.